2-Debenzoyl-2-pentenoyl Docetaxel

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Debenzoyl-2-pentenoyl Docetaxel is a related compound of Docetaxel , a chemotherapy drug that exhibits anti-mitotic properties and is used for treating various metastatic cancers . It is an influential chemotherapeutic compound, used in studying a plethora of malignancies, including breast, lung, and prostate carcinomas .

Molecular Structure Analysis

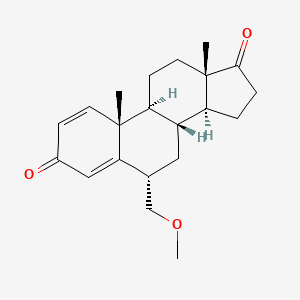

The molecular formula of 2-Debenzoyl-2-pentenoyl Docetaxel is C41H55NO14 . The molecular weight is 785.87 . The specific molecular structure is not provided in the search results.Aplicaciones Científicas De Investigación

Anticancer Properties and Mechanisms of Action

2-Debenzoyl-2-pentenoyl Docetaxel: is a semi-synthetic derivative of Paclitaxel, which is known for its potent anticancer properties. This compound retains the ability to bind to tubulin, disrupting microtubule function, which is crucial for cell division. By inhibiting the mitotic process, it effectively induces apoptosis in cancer cells .

Treatment of Chemotherapy-Resistant Cancers

One of the significant challenges in cancer treatment is overcoming resistance to chemotherapy drugs2-Debenzoyl-2-pentenoyl Docetaxel shows promise in treating cancers that have developed resistance to other chemotherapeutics, offering a potential lifeline for patients with limited treatment options .

Bioavailability and Drug Delivery

The structural modifications in 2-Debenzoyl-2-pentenoyl Docetaxel may affect its bioavailability and solubility, potentially enhancing its delivery to tumor sites. Research into its pharmacokinetics could lead to improved drug formulations with better efficacy .

Synergistic Effects with Other Anticancer Agents

Combining 2-Debenzoyl-2-pentenoyl Docetaxel with other anticancer agents could lead to synergistic effects, increasing the overall effectiveness of cancer treatment regimens. Studies on such combinations could reveal optimal protocols for various cancer types .

Reduction of Side Effects

The semi-synthetic nature of 2-Debenzoyl-2-pentenoyl Docetaxel might result in a reduction of side effects compared to its parent compound. Research into its toxicity profile is essential to determine its suitability for long-term treatment plans .

Molecular Research and Drug Design

2-Debenzoyl-2-pentenoyl Docetaxel: serves as a valuable molecule for understanding the structure-activity relationship in drug design. It provides insights into how altering specific functional groups can impact the efficacy and safety of anticancer drugs .

Natural Product Derivatization

As a derivative of a natural product, 2-Debenzoyl-2-pentenoyl Docetaxel exemplifies the potential of natural compounds as starting points for developing new medications. It underscores the importance of biodiversity and natural resources in pharmaceutical research .

Analytical and Quality Control Standards

This compound is also used as a reference material in analytical settings to ensure the quality and consistency of Docetaxel formulations. It aids in the development of analytical methods and quality control procedures for cancer treatment drugs .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Debenzoyl-2-pentenoyl Docetaxel involves the removal of the benzoyl group from Docetaxel followed by the addition of a pentenoyl group at the same position. This is achieved through a series of chemical reactions.", "Starting Materials": [ "Docetaxel", "Sodium hydride", "Pentenoic acid", "Dichloromethane", "Methanol", "Triethylamine", "Diisopropylethylamine", "N,N-Dimethylformamide", "Pyridine", "Acetic anhydride", "Methanesulfonic acid", "Tetrahydrofuran", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Docetaxel is treated with sodium hydride in dichloromethane to remove the benzoyl group and form 10-deacetylbaccatin III.", "10-deacetylbaccatin III is then reacted with pentenoic acid in the presence of triethylamine and diisopropylethylamine in N,N-dimethylformamide to form 2-pentenoyl-10-deacetylbaccatin III.", "2-pentenoyl-10-deacetylbaccatin III is then treated with acetic anhydride and pyridine in tetrahydrofuran to form 2-acetoxy-2-pentenoyl-10-deacetylbaccatin III.", "The resulting compound is then treated with methanesulfonic acid in methanol to remove the acetoxy group and form 2-Debenzoyl-2-pentenoyl Docetaxel.", "The final product is purified using a combination of hydrochloric acid, sodium bicarbonate, sodium chloride, and water." ] } | |

Número CAS |

1412898-66-8 |

Nombre del producto |

2-Debenzoyl-2-pentenoyl Docetaxel |

Fórmula molecular |

C41H55NO14 |

Peso molecular |

785.89 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

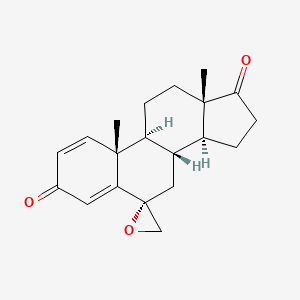

![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)